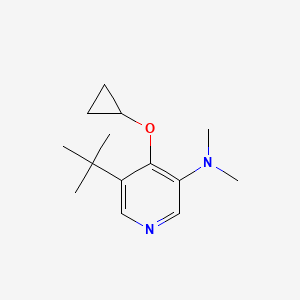
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both chloro and trifluoromethyl groups in the pyridine ring enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate is primarily based on its ability to interact with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to various enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby influencing cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate is unique due to the presence of the ethyl acetate group, which provides additional reactivity and versatility in chemical synthesis. Compared to other trifluoromethylpyridines, it offers distinct advantages in terms of its ability to undergo various chemical transformations and its applications in diverse fields .
Eigenschaften
Molekularformel |
C10H9ClF3NO2 |
|---|---|
Molekulargewicht |
267.63 g/mol |
IUPAC-Name |
ethyl 2-[4-chloro-2-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-7(11)3-4-15-9(6)10(12,13)14/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
USFWZOCUHCZXKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C=CN=C1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















